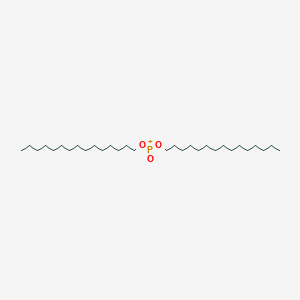

Dipentadecyl phosphonate

Description

Properties

CAS No. |

94160-24-4 |

|---|---|

Molecular Formula |

C30H62O3P+ |

Molecular Weight |

501.8 g/mol |

IUPAC Name |

oxo-di(pentadecoxy)phosphanium |

InChI |

InChI=1S/C30H62O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-34(31)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/q+1 |

InChI Key |

SSIZVOQRBHVCSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dipentadecyl Phosphonate and Analogues

Phosphorylation Strategies for Carbon-Phosphorus Bond Formation

The creation of the C-P bond is the cornerstone of phosphonate (B1237965) synthesis. While traditional methods remain relevant, significant research has focused on modifying these pathways and developing novel catalytic systems to enhance their scope and efficiency, particularly for structurally complex or long-chain substrates.

Exploration of Modified Arbuzov and Horner-Wadsworth-Emmons Reaction Pathways

The Michaelis-Arbuzov reaction is a foundational method for forming the C-P bond in alkylphosphonates. The classical pathway involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, proceeding through a quasi-phosphonium salt intermediate. The nucleophilic attack by the trivalent phosphorus on the alkyl halide is followed by dealkylation of the intermediate by the displaced halide ion to yield the pentavalent phosphonate. For the synthesis of a dialkyl alkylphosphonate, this reaction is paramount.

However, the synthesis of long-chain phosphonates like dipentadecyl phosphonate can be challenging. Primary long-chain alkyl halides, such as pentadecyl iodide or bromide, are suitable substrates, but the reaction often requires elevated temperatures (120-160 °C), which can lead to side reactions. The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.

Modifications to the classical Arbuzov reaction have been developed to proceed under milder conditions. Lewis acid mediation, for instance, can facilitate the reaction at room temperature, expanding its applicability to more sensitive substrates. Another significant advancement is the use of palladium catalysis for a Michaelis-Arbuzov type reaction, which can promote the coupling of aryl iodides and triaryl phosphites under mild, water-promoted conditions.

It is important to clarify the role of the Horner-Wadsworth-Emmons (HWE) reaction in this context. The HWE reaction is not a primary method for synthesizing the phosphonate itself, but rather a powerful olefination reaction that uses a phosphonate carbanion to convert aldehydes or ketones into alkenes, predominantly with E-stereoselectivity. The phosphonate esters required for the HWE reaction are frequently synthesized via the Michaelis-Arbuzov reaction. Therefore, modifications that improve the synthesis of the phosphonate precursor directly impact the utility of the subsequent HWE reaction.

Catalytic Approaches for Direct Carbon-Phosphorus Coupling

To circumvent the often harsh conditions of the classical Arbuzov reaction and to broaden the scope of accessible phosphonates, various catalytic methods for direct C-P bond formation have been developed. These reactions typically involve the cross-coupling of a phosphorus-based nucleophile with an organic electrophile, mediated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are prominent examples. These methods facilitate the coupling of P(O)-H compounds, like dialkyl phosphites, with aryl or vinyl halides. While initially developed for sp²-hybridized carbons, these catalytic systems have been refined to be effective for a wider range of substrates.

The Michaelis-Becker reaction, which uses a pre-formed sodium salt of a dialkyl phosphite to react with an alkyl halide, can also be rendered catalytic. Phase-transfer catalysis (PTC) has been successfully employed for the synthesis of dialkyl methyl phosphonates, allowing the reaction to proceed under mild, biphasic conditions. This approach is particularly advantageous for preparing phosphonates with bulky alkyl groups.

Below is a table summarizing various catalytic systems used in C-P bond formation:

| Catalyst/System | Substrates | Reaction Type | Key Advantages |

| Palladium Acetate / Xantphos | Benzyl (B1604629) halides, H-phosphonate diesters | Cross-Coupling | Efficient for benzylphosphonates |

| Copper(I) Oxide / 1,10-phenanthroline | Boronic acids, H-phosphonate esters | Addition | Mild conditions for aryl phosphonates |

| Nickel / Carbon Electrodes | Aryl bromides, Dialkyl phosphites | Electrochemical Cross-Coupling | Room temperature, simple setup |

| Benzyltriethylammonium chloride (PTC) | Alkyl halides, Dialkyl phosphites | Michaelis-Becker | Mild conditions, suitable for bulky groups |

Esterification and Functional Group Interconversion in Phosphonate Synthesis

Beyond the formation of the C-P bond, the synthesis of specific phosphonate esters, like the dipentadecyl ester, requires precise control over the esterification process. Methodologies have been developed to produce both symmetrical esters, where the two alkyl groups are identical, and mixed esters, which possess two different alkyl groups.

Methodologies for the Synthesis of Symmetrical and Mixed Alkyl Phosphonate Esters

Symmetrical long-chain dialkyl phosphonates can be synthesized through several routes. The most direct is the Michaelis-Arbuzov reaction between a tri-long-chain phosphite (e.g., tripentadecyl phosphite) and an alkyl halide. However, preparing such long-chain phosphites can be cumbersome. A more common approach involves using a readily available trialkyl phosphite (e.g., triethyl phosphite) followed by transesterification with the desired long-chain alcohol (pentadecanol). The Michaelis-Becker reaction, reacting a dialkyl phosphite with an alkyl halide in the presence of a strong base, is another key method for producing symmetrical phosphonates.

The synthesis of mixed alkyl phosphonate esters traditionally requires a stepwise approach, often starting from a phosphonochloridate and reacting sequentially with two different alcohols. This process can be inefficient and may use hazardous reagents. A more advanced and direct methodology involves the activation of a readily available symmetrical dialkyl phosphonate. In this approach, a dialkyl phosphonate is treated with triflic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to generate a highly reactive phosphoryl pyridinium (B92312) salt in situ. This electrophilic intermediate readily reacts with a second, different alcohol or phenol (B47542) to yield the mixed phosphonate ester under mild conditions. This transformation allows for the late-stage functionalization of phosphonates and avoids the use of harsh chlorinating agents.

The table below shows representative yields for the synthesis of mixed phosphonates using this direct functionalization strategy with various substrates.

| Dialkyl Phosphonate Substrate | Alcohol/Phenol | Product Yield |

| Dibenzyl phosphonate | 4-Methoxyphenol | 92% |

| Diethyl phosphonate | Phenol | 89% |

| Diisopropyl phosphonate | 1-Naphthol | 85% |

| Dibenzyl phosphonate | Estradiol | 41% |

Data sourced from studies on direct phosphonate functionalization.

Stereoselective Synthesis of this compound Derivatives

Introducing chirality into phosphonate derivatives is of significant interest for applications in medicinal chemistry and asymmetric catalysis. This compound itself is achiral unless a stereocenter is present on the pentadecyl chains or on the carbon atom directly bonded to phosphorus. The synthesis of chiral derivatives can be approached by controlling the stereochemistry at either the phosphorus atom (P-chiral) or an adjacent carbon atom (C-chiral).

P-Chiral Synthesis: The creation of a stereogenic phosphorus center is challenging but can be achieved through several strategies. One method involves the use of chiral auxiliaries. For example, reacting a phosphorus precursor with a chiral alcohol like menthol (B31143) or a BINOL derivative can create a diastereomeric mixture that can be separated. Subsequent stereospecific substitution reactions can then displace the auxiliary to form the desired P-chiral product. Catalytic asymmetric methods are also emerging, such as the palladium-catalyzed intramolecular cyclization of an achiral diaryl arylphosphonate using a chiral phosphine (B1218219) ligand to create a P-chiral cyclic phosphonate with high enantioselectivity.

C-Chiral Synthesis: Asymmetric synthesis of C-chiral phosphonates often involves the addition of a phosphorus nucleophile to a prochiral electrophile. The asymmetric phospha-Mannich (Kabachnik-Fields) reaction, which is a three-component reaction of an aldehyde, an amine, and a dialkyl phosphite, can be rendered stereoselective by using a chiral catalyst to produce chiral α-aminophosphonates. Similarly, the asymmetric Abramov reaction (phospha-aldol reaction) involves the addition of dialkyl phosphites to aldehydes, and the use of chiral complexes can yield α-hydroxyphosphonates with good enantioselectivity.

Implementation of Green Chemistry Principles in Phosphonate Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles have been increasingly applied to the synthesis of phosphonates.

Several green methods for phosphonate synthesis have been reported, including solvent-free reactions, the use of alternative energy sources, and the application of environmentally benign solvents. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for both Michaelis-Arbuzov and Michaelis-Becker reactions compared to conventional heating. Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions via acoustic cavitation.

The choice of solvent is a key consideration in green chemistry. An expedient protocol for synthesizing benzyl phosphonates has been developed using polyethylene (B3416737) glycol (PEG-400) as a benign and recyclable solvent, combined with a potassium iodide/potassium carbonate catalytic system, allowing the reaction to proceed smoothly at room temperature. This method avoids the use of volatile and toxic organic solvents often employed in conventional synthesis.

The development of catalyst-free syntheses and the use of water as a solvent are also at the forefront of green phosphonate chemistry, further reducing the environmental impact of these important synthetic transformations.

Process Optimization and Scalability Considerations for Academic Synthesis

The successful translation of a synthetic procedure from a small-scale laboratory experiment to a larger, preparative scale suitable for academic research purposes requires careful consideration of process optimization and scalability. For the synthesis of this compound and its analogues, several key parameters must be fine-tuned to ensure efficiency, reproducibility, and safety. These considerations are crucial for producing sufficient quantities of the target compounds for further studies, such as biological evaluation or materials science applications.

Key Optimization Parameters in Academic Synthesis

In an academic setting, the optimization of a synthetic route for dialkyl phosphonates like this compound typically revolves around maximizing yield, minimizing reaction time, and simplifying purification procedures. The choice of synthetic strategy, such as the Michaelis-Arbuzov reaction, plays a pivotal role in determining the reaction conditions that need to be optimized.

Catalyst and Reagent Selection:

The selection of an appropriate catalyst and reagents is fundamental. For instance, in the synthesis of α-hydroxyphosphonates, a common class of phosphonate analogues, various catalysts have been explored to improve reaction efficiency under mild conditions. mdpi.com While traditional methods might employ strong bases, contemporary approaches focus on greener and more user-friendly catalysts. The use of inexpensive and readily available catalysts is particularly advantageous in an academic environment. mdpi.com

Solvent Effects and Reaction Concentration:

The choice of solvent can significantly impact reaction rates and yields. Solvent-free conditions, where possible, are often explored as they can lead to higher reaction concentrations, reduced waste, and simplified work-up procedures. For example, solvent-free methods have been successfully applied in the addition of dialkyl phosphonates to various electrophiles. rsc.org When a solvent is necessary, its polarity, boiling point, and compatibility with the reagents and products must be carefully evaluated.

Temperature and Reaction Time:

Purification Strategies:

The ease of purification is a major consideration for scalability. Chromatographic purification, while effective on a small scale, can become cumbersome and costly for larger quantities. Therefore, optimizing reactions to yield products that can be purified by non-chromatographic methods such as crystallization or distillation is highly desirable. The development of synthetic routes that produce cleaner reaction mixtures with fewer byproducts directly addresses this challenge.

Scalability Challenges and Solutions

Scaling up a reaction from a few milligrams to several grams or more presents a unique set of challenges in an academic laboratory.

Reagent Availability and Cost:

The cost and availability of starting materials can become a limiting factor when scaling up a synthesis. For this compound, the long-chain alcohol (pentadecanol) might be more expensive than shorter-chain alcohols. Therefore, efficient use of such reagents through optimized reaction conditions is paramount.

Reaction Setup and Safety:

Reactions that are straightforward on a small scale may require specialized equipment and heightened safety precautions at a larger scale. For example, exothermic reactions need to be carefully monitored and may require controlled addition of reagents or external cooling to prevent thermal runaway. The use of continuous flow reactors is an emerging solution in academic settings to safely handle highly reactive intermediates and improve heat transfer, allowing for a more controlled and scalable process. researchgate.net

Work-up and Product Isolation:

The work-up procedure for a large-scale reaction must be efficient and manageable. Liquid-liquid extractions, for instance, can become impractical with large volumes. Modifying the work-up to include precipitation and filtration can simplify the isolation of the desired product.

Illustrative Data from Analogue Syntheses

While specific process optimization data for this compound is not extensively published, data from the synthesis of analogous dialkyl phosphonates can provide valuable insights. The following tables illustrate typical research findings for optimizing similar phosphonate syntheses.

Table 1: Optimization of Catalyst and Solvent for a Model Phosphonate Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | 45 |

| 2 | Et3N (10) | Toluene | 110 | 12 | 75 |

| 3 | DBU (5) | THF | 65 | 8 | 88 |

| 4 | KF/Al2O3 (10) | Solvent-free | 80 | 2 | 92 |

| 5 | Nano γ-Fe2O3-pyridine | Solvent-free | 25 | 0.5 | 95 |

This table is a representative example based on findings for similar phosphonate syntheses and is intended for illustrative purposes. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional Heating | 80 | 12 h | 78 |

| 2 | Microwave Irradiation | 100 | 10 min | 91 |

This table illustrates the potential for significant rate enhancement in phosphonate synthesis using microwave technology, based on general findings in the field. researchgate.netorganic-chemistry.org

The development of mild, efficient, and scalable synthetic routes is an ongoing effort in organophosphorus chemistry. researchgate.netchemistryviews.orgchemrxiv.org For academic labs, the ability to produce compounds like this compound in sufficient quantities is essential for advancing research. By carefully optimizing reaction parameters and considering the challenges of scaling up, researchers can develop robust synthetic procedures that are both practical and effective.

Advanced Spectroscopic and Structural Characterization of Dipentadecyl Phosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for probing the chemical environment of specific nuclei within the Dipentadecyl phosphonate (B1237965) molecule. By analyzing the interactions of these nuclei with an external magnetic field, detailed information about the molecular structure, including the phosphonate headgroup and the long alkyl chains, can be obtained.

Phosphorus-31 NMR is uniquely suited for the direct analysis of the phosphonate functional group. With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides a clear and sensitive probe. huji.ac.il In a proton-decoupled (³¹P{¹H}) spectrum of Dipentadecyl phosphonate, the phosphorus atom is expected to appear as a single, sharp resonance. The chemical shift (δ) of this signal is indicative of the electronic environment of the phosphorus atom, characteristic of a dialkyl phosphonate.

The chemical shift for dialkyl phosphonates typically falls within a well-defined region. For this compound, the resonance is anticipated in the range of +20 to +35 ppm relative to an 85% H₃PO₄ standard. This downfield shift is characteristic of pentavalent phosphorus in a phosphonate ester environment. nih.govresearchgate.netucsb.edu In a proton-coupled spectrum, this signal would exhibit complex splitting due to coupling with the protons on the adjacent methylene (B1212753) (-O-CH₂-) groups of the two pentadecyl chains.

Table 1: Expected ³¹P NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (δ) | Multiplicity (Proton-Decoupled) | Coupling Information (Proton-Coupled) |

| ³¹P | +20 – +35 ppm | Singlet | Multiplet (coupling to -O-CH₂- protons) |

¹H and ¹³C NMR spectroscopy provide complementary information that allows for the complete assignment of the hydrocarbon structure of the pentadecyl chains and the confirmation of the phosphonate ester linkages.

In the ¹H NMR spectrum , distinct signals corresponding to the different types of protons in the alkyl chains are expected. The methylene protons adjacent to the ester oxygen (P-O-CH₂) are the most deshielded due to the electronegativity of the oxygen and phosphorus atoms. These protons would appear as a multiplet due to coupling with both the neighboring methylene protons (³JHH) and the phosphorus nucleus (³JHP). huji.ac.il The terminal methyl protons (-CH₃) would appear as a triplet at the most upfield position, while the bulk of the methylene protons (-CH₂-) in the long alkyl chains would overlap to form a broad, complex signal in the typical aliphatic region.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each chemically distinct carbon atom. The carbon of the methylene group directly attached to the ester oxygen (P-O-CH₂) will be split into a doublet due to two-bond coupling with the phosphorus nucleus (²JCP). jeol.com This coupling is a key diagnostic feature for confirming the structure. The other carbons of the pentadecyl chain will appear at distinct chemical shifts, with the terminal methyl carbon being the most upfield.

Table 2: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

| P-O-CH₂- | ~4.0 - 4.2 ppm | Multiplet | ³JHH ≈ 6-7 Hz, ³JHP ≈ 7-8 Hz |

| P-O-CH₂-CH₂- | ~1.6 - 1.8 ppm | Multiplet | |

| -(CH₂)₁₂- | ~1.2 - 1.4 ppm | Broad Multiplet | |

| -CH₂-CH₃ | ~1.2 - 1.4 ppm | Multiplet | |

| -CH₃ | ~0.8 - 0.9 ppm | Triplet | ³JHH ≈ 6-7 Hz |

Table 3: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ) | Multiplicity (³¹P Coupled) | Coupling Constants (J) |

| P-O-CH₂- | ~65 - 70 ppm | Doublet | ²JCP ≈ 5-8 Hz |

| P-O-CH₂-CH₂- | ~30 - 35 ppm | Doublet | ³JCP ≈ 6-7 Hz |

| -(CH₂)₁₂- | ~22 - 32 ppm | Singlets | |

| -CH₂-CH₃ | ~22 - 23 ppm | Singlet | |

| -CH₃ | ~14 ppm | Singlet |

Variable-temperature (VT) NMR studies can provide valuable insights into the dynamic processes occurring within this compound, such as conformational changes and intermolecular aggregation. rsc.orgrsc.org By recording NMR spectra at different temperatures, changes in chemical shifts, signal line widths, and coupling constants can be monitored.

For a molecule with long alkyl chains like this compound, lowering the temperature would be expected to decrease the rate of conformational exchange within the pentadecyl chains. This reduced mobility could lead to signal broadening as different conformers become more distinct on the NMR timescale. Conversely, increasing the temperature would lead to faster chain motion and sharper spectral lines. In concentrated solutions or in the solid state, VT-NMR could also be used to study aggregation phenomena, where changes in the spectra might indicate the formation of ordered structures or changes in intermolecular packing. nih.gov For instance, a significant change in the ³¹P chemical shift or the line width of the alkyl chain protons could signal a phase transition or a change in the headgroup-headgroup interactions.

High-Resolution Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry is critical for the unambiguous determination of the elemental composition and for studying the fragmentation and dynamics of ionized molecules.

Electrospray ionization is a soft ionization technique ideal for analyzing moderately polar and large molecules like this compound without causing significant fragmentation. nih.gov In positive ion mode ESI-MS, the molecule readily forms protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry allows for the measurement of the mass-to-charge ratio (m/z) of these ions with very high precision, which in turn enables the determination of the exact elemental formula. This confirmation is crucial for verifying the identity of the compound.

Given the molecular formula of this compound (C₃₀H₆₃O₃P), the expected exact masses of the primary adducts can be calculated.

Table 4: Expected High-Resolution ESI-MS Data for this compound (C₃₀H₆₃O₃P)

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₃₀H₆₄O₃P]⁺ | 503.4593 |

| [M+Na]⁺ | [C₃₀H₆₃O₃PNa]⁺ | 525.4412 |

| [M+K]⁺ | [C₃₀H₆₃O₃PK]⁺ | 541.4152 |

Femtosecond time-resolved mass spectrometry (FTRMS) is a sophisticated pump-probe technique used to study the ultrafast dynamics of molecules immediately following ionization. While specific FTRMS data for this compound is not available, studies on smaller, related organophosphonates such as dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP) provide a framework for understanding the potential dynamics. nih.govresearchgate.net

In an FTRMS experiment, a femtosecond "pump" pulse ionizes the molecule, creating a radical cation (M⁺•). A second, time-delayed "probe" pulse interacts with this cation, often causing fragmentation. By varying the delay time between the pump and probe pulses and monitoring the ion yields, it is possible to observe coherent vibrational motion in the newly formed cation in real-time. nih.govmdpi.com For smaller phosphonate radical cations, oscillations in the parent and fragment ion signals have been observed with periods on the order of 40-55 femtoseconds. nih.govresearchgate.net These oscillations are attributed to the coherent excitation of specific vibrational modes, such as the symmetric O–P–O bending and P–C stretching modes, upon ionization. nih.gov Applying this technique to this compound could potentially reveal how the long alkyl chains influence the vibrational dynamics and energy dissipation pathways within the phosphonate headgroup immediately following ionization.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum is dominated by absorptions corresponding to the phosphonate group and the long pentadecyl alkyl chains.

The key functional groups and their expected vibrational frequencies are:

P=O (Phosphoryl) Stretch: This is a very strong and prominent absorption, typically found in the region of 1250-1300 cm⁻¹. Its exact position can be influenced by the electronic environment.

P-O-C (Phosphorus-Oxygen-Carbon) Stretch: These absorptions are also strong and typically appear in the 1000-1050 cm⁻¹ range for the asymmetric stretch and around 740-830 cm⁻¹ for the symmetric stretch.

C-H (Alkyl) Stretches: The long pentadecyl chains give rise to strong, sharp absorptions just below 3000 cm⁻¹. The asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretches are typically observed near 2920 cm⁻¹ and 2850 cm⁻¹, respectively.

C-H (Alkyl) Bends: Methylene (CH₂) scissoring and rocking vibrations appear in the fingerprint region, around 1465 cm⁻¹.

These characteristic absorptions allow for the unambiguous identification of the phosphonate ester functionality and the long alkyl chains of the molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Asymmetric Stretch | ~2920 | Strong |

| C-H (Alkyl) | Symmetric Stretch | ~2850 | Strong |

| P=O (Phosphoryl) | Stretch | 1250 - 1300 | Very Strong |

| P-O-C | Asymmetric Stretch | 1000 - 1050 | Strong |

| P-O-C | Symmetric Stretch | 740 - 830 | Medium-Strong |

| C-H (Alkyl) | Scissoring Bend | ~1465 | Medium |

When this compound is adsorbed as a thin film or self-assembled monolayer (SAM) on a reflective surface, such as a metal or metal oxide, Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is an exceptionally powerful technique for its characterization. PM-IRRAS provides high sensitivity for ultrathin films and yields information about the molecular orientation relative to the substrate surface.

The technique exploits the surface selection rule, where only vibrational modes with a dipole moment component perpendicular to the metal surface are strongly enhanced. By analyzing the intensity of specific vibrational bands, such as the CH₂ and P-O stretches, the average tilt angle of the alkyl chains and the binding mode of the phosphonate headgroup can be determined.

Studies on analogous long-chain phosphonic acids have shown that PM-IRRAS can distinguish between different surface binding geometries (e.g., monodentate, bidentate, and tridentate) by observing shifts in the P-O stretching frequencies. For a well-ordered monolayer of this compound, the alkyl chains would be expected to be highly oriented, and PM-IRRAS would be the ideal tool to quantify this order and the nature of the headgroup's interaction with the surface.

X-ray Based Structural Elucidation

X-ray techniques provide direct information about the atomic arrangement and elemental composition of a material.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure for this compound is not widely published, data from related dialkyl phosphonates and phosphonic acids show a consistent structural motif. The phosphorus atom is at the center of a distorted tetrahedral geometry. It is bonded to one oxygen atom via a double bond (P=O), two oxygen atoms via single bonds (P-O-C), and one carbon atom (in the case of phosphonic acids) or is part of a P-H bond in the tautomeric form of dialkyl phosphonates.

Based on analogous structures, the following parameters can be expected for the phosphonate headgroup:

P=O bond length: Approximately 1.45 - 1.50 Å.

P-O bond length: Approximately 1.54 - 1.58 Å.

O-P-O and O-P-C bond angles: Ranging from 103° to 115°, indicating the distorted tetrahedral shape.

In the solid state, the long pentadecyl chains would likely pack in a regular, extended conformation, stabilized by van der Waals forces, leading to a lamellar or layered crystal structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. When this compound is deposited as a monolayer on a substrate, XPS is invaluable for confirming the film's presence and investigating its bonding to the surface.

An XPS analysis of a this compound film would yield characteristic peaks for phosphorus (P 2p), oxygen (O 1s), and carbon (C 1s). The binding energies of these core-level electrons are sensitive to the local chemical environment.

P 2p: The appearance of a peak around 133-134 eV is a clear confirmation of the presence of the phosphonate group on the surface.

C 1s: The high-resolution C 1s spectrum can typically be deconvoluted into components representing the aliphatic alkyl chains (C-C, ~285.0 eV) and the carbon atoms bonded to oxygen (C-O-P, ~286.5 eV).

O 1s: The O 1s spectrum can distinguish between oxygen atoms in the phosphoryl group (P=O, ~531.5 eV) and those in the ester linkages bonded to the surface (P-O-Substrate, ~532.5 eV).

By analyzing these binding energies and their relative intensities, XPS provides conclusive evidence of covalent bond formation between the phosphonate headgroup and various metal oxide surfaces.

Table 2: Typical XPS Binding Energies for Phosphonate Monolayers

| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| P 2p | Phosphonate (R-PO₃) | 133 - 134 |

| C 1s | Alkyl Chain (C-C, C-H) | ~285.0 |

| C 1s | Ester Carbon (C-O-P) | ~286.5 |

| O 1s | Phosphoryl (P=O) | ~531.5 |

| O 1s | Ester/Surface Linkage (P-O-R / P-O-Substrate) | ~532.5 |

Complementary Advanced Analytical Methodologies

In addition to the primary methods discussed, other advanced techniques can provide further structural information. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and fragmentation pattern of the compound, provided it is sufficiently volatile or can be derivatized. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is highly effective for characterizing phosphonates in solution. A single resonance in the ³¹P NMR spectrum would confirm the purity of the sample, and its chemical shift would be characteristic of the dialkyl phosphonate environment. ¹H and ¹³C NMR would provide detailed information on the structure of the pentadecyl alkyl chains.

Variable-Angle Spectroscopic Ellipsometry (VASE) for Thin Film Thickness and Optical Characteristics

Variable-Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical properties of thin films. utah.edu The method involves measuring the change in polarization of light as it reflects from a sample surface over a range of wavelengths and angles of incidence. utah.edususos.com By fitting the experimental data to a model, properties such as film thickness, surface roughness, refractive index (n), and extinction coefficient (k) can be precisely determined. utah.eduunt.edu

VASE is highly versatile and can be applied to a wide variety of materials, including dielectrics, polymers, and semiconductors, making it a suitable method for characterizing thin films of this compound. jawoollam.commissouri.edu The technique is particularly sensitive to ultra-thin films, with the ability to measure thicknesses from the sub-nanometer to micrometer scale. susos.comjawoollam.com For a this compound film, VASE could be employed to monitor its deposition, uniformity, and stability, as well as to derive its optical constants across the electromagnetic spectrum, typically from the vacuum ultraviolet (VUV) to the near-infrared (NIR) regions. unt.edujawoollam.com

Table 1: Hypothetical Optical Properties of a this compound Thin Film Determined by VASE This table presents illustrative data that could be obtained for a 50 nm thin film of this compound on a silicon substrate.

| Wavelength (nm) | Angle of Incidence (°) | Refractive Index (n) | Extinction Coefficient (k) |

| 300 | 65 | 1.48 | 0.00 |

| 500 | 65 | 1.46 | 0.00 |

| 700 | 65 | 1.45 | 0.00 |

| 300 | 70 | 1.48 | 0.00 |

| 500 | 70 | 1.46 | 0.00 |

| 700 | 70 | 1.45 | 0.00 |

| 300 | 75 | 1.48 | 0.00 |

| 500 | 75 | 1.46 | 0.00 |

| 700 | 75 | 1.45 | 0.00 |

Atomic and Mass Spectroscopic Techniques (e.g., ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample, capable of detecting metals and several non-metals at concentrations down to parts-per-trillion. scispec.co.th For the analysis of an organophosphorus compound like this compound, ICP-MS is primarily used to quantify the phosphorus content and to identify any trace metallic impurities. icpms.czresearchgate.net

The analytical process typically involves digesting the sample in a mixture of strong acids in a closed microwave system to break down the organic matrix and bring the elements into solution. mendeley.com The resulting solution is then introduced into the ICP-MS instrument, where it is ionized by a high-temperature plasma. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio. scispec.co.thscimed.co.uk This allows for a precise determination of the elemental makeup of the this compound sample, which is critical for verifying its purity and stoichiometry. mendeley.com

Table 2: Illustrative Elemental Analysis of a this compound Sample via ICP-MS This table shows hypothetical results for the quantification of phosphorus and common trace metal impurities.

| Element | Measured Concentration (mg/kg) | Limit of Detection (LOD) (mg/kg) |

| Phosphorus (P) | 62,150 | 0.1 |

| Sodium (Na) | < 0.5 | 0.5 |

| Calcium (Ca) | < 0.5 | 0.5 |

| Iron (Fe) | < 0.2 | 0.2 |

| Zinc (Zn) | < 0.2 | 0.2 |

Cyclic Voltammetry for Electrochemical Behavior

Cyclic Voltammetry (CV) is an electroanalytical technique used to investigate the electrochemical properties of a substance by measuring the current that develops in an electrochemical cell as the potential is varied. unram.ac.id While direct electrochemical analysis of a stable compound like this compound may be limited, CV is a valuable tool for studying its derivatives or its interaction with other electroactive species.

In the context of phosphonates, CV is often employed indirectly. For example, the phosphonate can be hydrolyzed to orthophosphate, which is then reacted with a molybdate (B1676688) salt to form an electroactive phosphomolybdate complex. abechem.comresearchgate.net The reduction and oxidation of this complex can be observed through cyclic voltammetry, providing a method for quantitative analysis. abechem.com A typical voltammogram plots the current response versus the applied potential, revealing information about the redox potentials and the reversibility of the electrochemical reactions. unram.ac.idresearchgate.net Such analysis could be adapted to study the degradation or transformation of this compound under various conditions.

Table 3: Hypothetical Electrochemical Data for a Phosphomolybdate Complex Derived from this compound This table illustrates the kind of redox potential data that could be obtained from a CV experiment.

| Redox Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Formal Potential (E°') (V) |

| Mo(VI)/Mo(V) | +0.36 | +0.30 | +0.33 |

| Mo(V)/Mo(IV) | +0.18 | +0.12 | +0.15 |

Electron Paramagnetic Resonance (EPR) Spectroscopy (Applicable to related phosphonates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orgyoutube.com As a stable, closed-shell molecule, this compound is diamagnetic (contains no unpaired electrons) and is therefore "EPR silent," meaning it does not produce an EPR signal on its own. youtube.com

However, EPR spectroscopy is highly applicable to the study of related phosphonate species that are paramagnetic. ethz.ch This includes:

Phosphonate Radical Adducts: When phosphonates react with radical species, they can form stable spin adducts. EPR can be used to detect and characterize these adducts, providing information about the structure of the transient radical. ethz.ch

Transition Metal Complexes: If this compound is used as a ligand in a complex with a paramagnetic transition metal ion (e.g., Cu²⁺, Mn²⁺), EPR can probe the electronic structure and coordination environment of the metal center. nih.gov

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants, which provide insight into the electronic environment of the unpaired electron. wikipedia.orgresearchgate.net

Table 4: Hypothetical EPR Spectral Parameters for a Radical Adduct of a Phosphonate This table provides an example of EPR data for a hypothetical nitroxide radical adduct formed in the presence of a phosphonate.

| Parameter | Value |

| g-factor | 2.0058 |

| Hyperfine Coupling Constant (aN) | 14.5 G |

| Hyperfine Coupling Constant (aP) | 4.8 G |

Supramolecular Architectures and Self Assembly of Dipentadecyl Phosphonate

Elucidation of Hydrogen Bonding Networks and Supramolecular Connectivity

The phosphonate (B1237965) functional group is a cornerstone of supramolecular chemistry due to its capacity to act as both a hydrogen bond donor (P-OH) and acceptor (P=O) researchgate.net. In the solid state, phosphonic acids typically engage in extensive hydrogen-bonding networks, forming structures ranging from simple dimers to intricate infinite chains and layered sheets researchgate.netnih.gov. The connectivity is often mediated by strong O-H···O=P hydrogen bonds.

Formation and Characterization of Ordered Nanostructures and Self-Assembled Monolayers (SAMs)

Dipentadecyl phosphonate is an ideal candidate for forming highly ordered nanostructures, particularly self-assembled monolayers (SAMs), on a variety of metal oxide surfaces. The phosphonate headgroup serves as a robust anchor to surfaces like titanium oxide, aluminum oxide, and silicon oxide nih.govnih.govntmdt-si.com. The formation process typically involves the spontaneous organization of the molecules from a solution onto the substrate, driven by the strong affinity of the phosphonate group for the oxide surface ntmdt-si.com. This process is often followed by a thermal annealing step to promote the formation of covalent bonds between the phosphonate headgroup and the surface, enhancing the stability of the monolayer nih.govprinceton.edu. The two long pentadecyl chains then arrange themselves to maximize van der Waals interactions, leading to a densely packed and ordered film.

Characterization of these ordered structures is performed using a suite of surface-sensitive techniques. Dynamic water contact angle measurements provide information on the hydrophobicity and packing density of the SAM, while spectroscopic ellipsometry and X-ray photoelectron spectroscopy (XPS) are used to determine the thickness and chemical composition of the film researchgate.netnih.gov. Techniques like near-edge X-ray absorption fine structure (NEXAFS) and polarization-modulated infrared reflection-absorption spectroscopy (PM-IRRAS) are employed to probe the molecular order and chain conformation within the monolayer nih.govresearchgate.netnih.gov.

Research on a series of alkyl phosphonates and phosphates has definitively shown that the length of the alkyl chain is a critical parameter determining the quality of the resulting SAM.

Increased Order with Chain Length: Longer alkyl chains promote stronger van der Waals interactions between adjacent molecules. This cohesive force drives the molecules into a more ordered, crystalline-like arrangement researchgate.net. Studies on alkyl phosphates with chain lengths from C10 to C18 revealed a significantly higher degree of order and packing density for chains with 15 or more carbon atoms researchgate.netnih.gov.

Transition to Crystalline Films: As the chain length increases, the conformation of the alkyl chains transitions from a disordered, liquid-like state (gauche defects) to a more rigid, all-trans conformation, which is characteristic of a two-dimensional crystalline film researchgate.net. This is spectroscopically observed as a shift in the C-H stretching modes to lower wavenumbers nih.gov.

Enhanced Barrier Properties: The resulting densely packed SAMs from long-chain phosphonates, such as this compound, provide an excellent barrier, which is reflected in properties like lower gate leakage currents in electronic devices mpg.de.

The table below summarizes the general findings on how alkyl chain length influences the properties of phosphonate and phosphate (B84403) SAMs.

| Alkyl Chain Length | Packing Density & Order | Film Uniformity & Thickness | Dominant Chain Conformation |

| Short (< C12) | Lower, less ordered | Less uniform, thinner | Disordered, liquid-like (gauche) |

| Long (> C14) | Higher, more crystalline | More uniform, thicker | Ordered, all-trans |

Within a well-formed SAM, this compound molecules are expected to adopt a specific orientation and conformation to maximize intermolecular interactions and packing density. The long pentadecyl chains would be in a fully extended, all-trans conformation, minimizing steric hindrance and maximizing van der Waals forces researchgate.net.

These organized alkyl chains are generally not oriented perfectly perpendicular to the substrate surface. Instead, they adopt a collective tilt angle relative to the surface normal. This tilting allows for a more efficient packing of the chains by optimizing the van der Waals interactions. For long-chain alkylphosphonic acids, such as octadecylphosphonic acid (C18), tilt angles of approximately 30° to 45° relative to the surface normal have been reported on various oxide surfaces nih.govnih.govacs.org. It is expected that this compound (C15) would exhibit a similar tilted orientation within its self-assembled structures, indicative of a highly ordered and densely packed monolayer researchgate.netnih.gov.

Design and Synthesis of Metal-Phosphonate Frameworks and Coordination Polymers

The phosphonate group is an exceptionally versatile ligand for coordinating with metal ions, enabling the construction of a vast array of inorganic-organic hybrid materials, including coordination polymers and metal-organic frameworks (MOFs) researchgate.netmdpi.comuoc.gr. The ability of the phosphonate moiety to bridge multiple metal centers, combined with its high thermal and chemical stability, makes it a preferred building block in materials chemistry researchgate.netd-nb.info.

In the field of crystal engineering, the goal is to design and synthesize solid-state structures with desired properties. This compound serves as a valuable ligand in this pursuit. The phosphonate headgroup acts as the inorganic connector, binding to metal ions, while the two long pentadecyl chains function as the organic spacer, dictating the dimensionality and porosity of the resulting framework nih.gov.

The coordination chemistry of the phosphonate group is complex, as it can be protonated to different degrees and can adopt numerous binding modes, bridging two, three, or more metal centers uoc.grd-nb.info. This versatility allows for the targeted synthesis of materials with specific network topologies. However, a significant challenge and feature of using ligands with long alkyl chains, like the pentadecyl groups in this compound, is their strong tendency to direct the formation of lamellar or layered structures rather than porous three-dimensional frameworks mdpi.com. The organic chains fill the space between the inorganic metal-phosphonate layers.

The use of phosphonate ligands bearing long alkyl chains, such as pentadecyl groups, almost exclusively produces layered or pillared-layered metal-phosphonate structures mdpi.com. In these architectures, inorganic layers composed of metal ions coordinated by the phosphonate headgroups are separated by bilayers of interdigitated alkyl chains. The van der Waals forces between these long chains provide the stability for this type of packing.

Beyond layered frameworks, phosphonates can also form linear supramolecular polymers. Recent work has demonstrated that difunctional phosphonates can undergo a linear polymerization process driven by receptor-stabilized anion-anion interactions . In this system, the phosphonate end groups of the monomers are encapsulated within macrocycles, forming stable 2:2 complexes that act as reversible, noncovalent links. The flexibility and length of the alkyl chain linking the phosphonate groups influence the degree of polymerization, with longer, more flexible chains generally leading to higher degrees of polymerization .

Research Findings on this compound Remain Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed research findings on the supramolecular architectures, self-assembly, host-guest chemistry, and anion recognition studies specifically concerning the chemical compound “this compound” are not available.

While the broader field of phosphonate chemistry is well-documented, with numerous studies on the supramolecular behaviors of various phosphonate-containing molecules, this body of research does not extend to the dipentadecyl ester of phosphonic acid. General information on related long-chain dialkyl phosphonates exists, but per the specific constraints of the query, this information cannot be substituted.

Consequently, the creation of an article with detailed research findings, data tables, and an analysis of the host-guest chemistry and anion recognition capabilities of this compound is not possible at this time due to the absence of foundational research on the subject. There are no specific studies to cite, nor data to compile into the requested formats.

Computational Chemistry Investigations of Dipentadecyl Phosphonate

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dipentadecyl phosphonate (B1237965), DFT studies can elucidate its optimized geometry, electronic properties, and vibrational frequencies.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule with long, flexible alkyl chains like Dipentadecyl phosphonate, a thorough conformational analysis is crucial. mdpi.comnih.gov This involves exploring the various possible spatial arrangements (conformers) that arise from rotation around single bonds.

Table 1: Representative Dihedral Angles in Optimized Dialkyl Phosphonate Conformers

| Dihedral Angle | Description | Typical Value (degrees) |

| O-P-O-C | Defines the orientation of the alkyl chain relative to the P=O bond. | ~180° (anti) or ~±60° (gauche) |

| P-O-C-C | Determines the initial direction of the alkyl chain. | ~180° (anti) |

| C-C-C-C | Governs the conformation of the pentadecyl chains. | ~180° (anti-staggered) |

Note: This table presents typical values for dialkyl phosphonates. The exact values for this compound would be determined through specific DFT calculations.

DFT calculations provide detailed information about the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's chemical behavior. nih.govscielo.org.mx These descriptors are derived from conceptual DFT and help in understanding the molecule's susceptibility to chemical reactions. kaust.edu.sanih.gov

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity. researchgate.net

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to a change in its electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Model Dialkyl Phosphonate (e.g., Dimethyl phosphonate) in the Gas Phase

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -7.5 to -8.5 |

| LUMO Energy | ELUMO | 1.5 to 2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 9.0 to 11.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.5 to 5.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.8 to 1.2 |

Note: These values are illustrative and based on calculations for simpler dialkyl phosphonates. The specific values for this compound would be influenced by the long alkyl chains.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net A frequency calculation is performed on the optimized geometry of this compound. The absence of imaginary frequencies confirms that the structure is a true energy minimum. researchgate.net

The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is typically applied to improve the agreement.

Table 3: Characteristic Calculated Vibrational Frequencies for Dialkyl Phosphonates and Their Assignments

| Vibrational Mode | Description of Motion | Typical Wavenumber Range (cm⁻¹) |

| P=O Stretch | Stretching of the phosphoryl double bond. | 1250 - 1290 |

| P-O-C Stretch | Asymmetric and symmetric stretching of the phosphonate ester bonds. | 1020 - 1060 |

| C-O Stretch | Stretching of the carbon-oxygen single bond. | 1100 - 1190 |

| CH₂ Scissoring | Bending motion of the methylene (B1212753) groups in the alkyl chains. | ~1470 |

| CH₂ Rocking | Rocking motion of the methylene groups. | 720 - 750 |

Note: The table shows typical frequency ranges. The exact frequencies for this compound would be obtained from specific DFT calculations.

While this compound does not have conventional hydrogen bond donors (like O-H or N-H), its phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. DFT can be used to study its interactions with other molecules, including potential weak hydrogen bonds. nih.govrsc.org In the solid state or in aggregates, weak C-H···O hydrogen bonds can form between the alkyl chains and the phosphoryl oxygen of neighboring molecules. nih.gov These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice or aggregated structures. rsc.org

DFT calculations can quantify the strength of these intermolecular interactions by calculating the binding energy of a dimer or a larger cluster of this compound molecules. kaust.edu.sanih.gov Analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of these non-covalent interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena (Applicable to related long-chain molecules)

While DFT is excellent for studying static properties of a single molecule or small clusters, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. rsc.orgrsc.org For a long-chain molecule like this compound, MD simulations are invaluable for understanding its conformational changes, diffusion, and aggregation behavior in different environments (e.g., in a solvent or in bulk). researchgate.net

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are described by a force field. acs.org Simulations of similar long-chain amphiphilic molecules have shown that they can self-assemble into larger structures like micelles or bilayers in a polar solvent. rsc.orgresearchgate.net The long, hydrophobic pentadecyl chains would drive this aggregation to minimize their contact with water, while the more polar phosphonate headgroup would be exposed to the solvent. nih.gov MD simulations can reveal the structure, size, and stability of these aggregates, providing insights into phenomena like self-assembly and surface activity. rsc.org

Quantum Chemical Calculations for Reaction Mechanistic Insights

Quantum chemical calculations, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. nih.govrsc.orgresearchgate.net For this compound, these calculations can provide insights into reactions such as hydrolysis, thermal decomposition, or its synthesis via reactions like the Michaelis-Arbuzov reaction. rsc.orgmdpi.com

Environmental Interactions, Degradation, and Remediation Research of Dipentadecyl Phosphonate

Mechanisms of Microbial Biodegradation of Long-Chain Phosphonates

Microorganisms play a pivotal role in the biogeochemical cycling of phosphorus. In environments where bioavailable inorganic phosphate (B84403) is scarce, many bacteria have evolved sophisticated enzymatic systems to cleave the C-P bond of phosphonates, thereby liberating phosphate as a vital nutrient. nih.govnih.gov This process, known as phosphonate (B1237965) catabolism, can proceed through several distinct pathways, with the C-P lyase pathway being particularly significant for the degradation of a wide array of phosphonates, including long-chain alkylphosphonates. charlotte.edumdpi.com

Investigation of C-P Lyase Pathways in Specific Microbial Strains

The C-P lyase pathway is a complex, multi-enzyme system capable of breaking even the most chemically inert C-P bonds. researchgate.net It is best characterized in Gram-negative bacteria like Escherichia coli, where the machinery is encoded by the 14-gene phn operon (phnCDEFGHIJKLMNOP). nih.gov

The process begins with the uptake of phosphonates from the environment, a step mediated by an ATP-binding cassette (ABC) transporter system encoded by the phnC, phnD, and phnE genes. nih.gov Subsequent intracellular steps involve a series of enzymatic reactions catalyzed by the products of the other phn genes. Genetic and biochemical studies have identified that the gene products of phnG, phnH, phnI, phnJ, phnK, phnL, and phnM are essential for the core C-P bond cleavage activity. nih.gov The PhnGHIJ components form a stable core complex that is central to the catalytic mechanism. nih.gov While the precise mechanism is still under investigation, it is understood to involve the formation of a radical species to facilitate the breaking of the stable C-P bond. mdpi.comnih.gov

The C-P lyase pathway exhibits a remarkably broad substrate specificity, enabling bacteria to utilize a diverse range of alkyl, amino, and aryl phosphonates as a phosphorus source. mdpi.comnih.gov This capability provides a significant competitive advantage in phosphate-depleted environments. mdpi.com Research has identified C-P lyase activity in numerous bacterial species, with a higher prevalence among Gram-negative bacteria compared to Gram-positive ones. msu.ru

| Gene | Function | Reference |

|---|---|---|

| phnC, phnD, phnE | Encode components of the ABC transporter for phosphonate uptake. | nih.gov |

| phnF | Encodes a regulatory repressor protein for the phn operon. | nih.gov |

| phnG, phnH, phnI, phnJ | Form the core C-P lyase enzymatic complex essential for C-P bond cleavage. | nih.gov |

| phnK, phnL, phnM | Accessory proteins required for C-P lyase activity. | nih.gov |

| phnN, phnO, phnP | Involved in the metabolism of intermediates generated by the C-P lyase pathway. | nih.gov |

Role of Environmental Microbial Communities in Phosphonate Catabolism

Environmental microbial communities are fundamental to the breakdown of phosphonates in nature. The ability to degrade these compounds is widespread across various bacterial species, allowing for the recycling of phosphorus within ecosystems. nih.govnih.gov In phosphate-limited settings, such as certain oceanic regions and soils, the genes associated with phosphonate degradation, particularly the C-P lyase pathway, are enriched in bacterial populations. nih.govmdpi.com

The degradation of phosphonates is not solely dependent on single microbial species but often involves the collective metabolic activities of a diverse community. Different microbes may possess different degradation pathways; besides the broad-spectrum C-P lyase, more substrate-specific hydrolytic and oxidative pathways exist. nih.gov For example, phosphonoacetate hydrolase and phosphonatase are enzymes that act on specific phosphonates where the C-P bond is activated by a nearby functional group. msu.ru The presence and expression of these catabolic pathways within a microbial community are often regulated by the availability of inorganic phosphate; they are typically induced under phosphate starvation conditions. msu.rucharlotte.edu This regulation ensures that the energetically costly process of cleaving the C-P bond is only undertaken when simpler phosphorus sources are unavailable.

Abiotic Transformation Processes in Aquatic and Terrestrial Systems

While microbial activity is a primary driver of phosphonate degradation, abiotic processes can also contribute to their transformation, particularly over longer timescales. The extreme stability of the C-P bond makes it resistant to many common environmental degradation mechanisms, but processes like hydrolysis and photolysis can play a role. msu.runih.gov

Hydrolytic and Catalyzed Degradation Pathways

Hydrolysis is the cleavage of a chemical bond by the addition of water. The C-P bond in compounds like Dipentadecyl phosphonate is exceptionally resistant to simple hydrolysis under typical environmental pH and temperature conditions. msu.ru However, the ester linkages in organophosphate compounds (with an O=P(OR)3 structure) are more susceptible to hydrolysis. While this compound is a phosphonate (C-P bond), related organophosphate pesticides undergo hydrolytic degradation, a process that can be influenced by pH and the presence of catalysts. biotechrep.irresearchgate.net In some soil and sediment environments, mineral surfaces can act as catalysts, potentially facilitating the slow hydrolysis of certain organophosphorus compounds. gatech.edu For many phosphonates, however, abiotic hydrolysis is generally considered a minor degradation pathway compared to biodegradation. nih.gov

Photolytic Decomposition Mechanisms and Rates

Photolysis, or degradation by light, is another significant abiotic process that can break down persistent organic compounds. nih.gov Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances in the environment, such as hydroxyl radicals, which are generated by sunlight and then react with the target compound. Organophosphorus compounds can undergo photolytic degradation, and this process can be a significant removal mechanism in sunlit surface waters. biotechrep.irtandfonline.com

The rate of photolysis is dependent on factors such as the light absorption properties of the molecule, light intensity, and the presence of photosensitizing agents in the water. researchgate.net For instance, the presence of semiconductor particles like titanium dioxide (TiO2) can act as a photocatalyst, significantly accelerating the degradation of organophosphates and phosphonates upon illumination. tandfonline.commdpi.com This process leads to the oxidation of the organic parts of the molecule and the eventual release of inorganic phosphate. tandfonline.com

Sorption, Partitioning, and Environmental Mobility Behavior

The environmental mobility of a compound like this compound is largely determined by its tendency to sorb (adhere) to soil particles, sediments, and organic matter. nih.govepa.gov Sorption processes control the concentration of the compound in the aqueous phase and, therefore, its potential for transport in groundwater or surface water.

Due to its structure, which includes two long C15 alkyl chains (pentadecyl groups), this compound is expected to be a highly hydrophobic (water-repelling) molecule. Hydrophobic compounds tend to have a high octanol-water partition coefficient (Kow), indicating a preference for partitioning into organic phases rather than water. wikipedia.org In soil and sediment, the primary sorbent for such non-polar organic compounds is soil organic matter. nih.gov Therefore, it is anticipated that this compound would bind strongly to soils and sediments with high organic carbon content. wikipedia.org

| Process | Key Influencing Factors | Expected Impact on this compound |

|---|---|---|

| Microbial Biodegradation | Microbial community composition, presence of C-P lyase genes, inorganic phosphate concentration. | Primary degradation pathway, especially in phosphate-limited conditions. |

| Hydrolysis | pH, temperature, presence of catalysts (e.g., mineral surfaces). | Likely a very slow and minor degradation pathway due to C-P bond stability. |

| Photolysis | Sunlight intensity, water clarity, presence of photosensitizers (e.g., TiO2). | Potential for degradation in sunlit surface waters. |

| Sorption & Mobility | Soil/sediment organic carbon content, clay content, hydrophobicity of the compound (Kow). | High sorption to soil/sediment expected due to long alkyl chains, leading to low mobility. |

Interactions with Diverse Environmental Matrices (e.g., sediments, minerals, organic matter)

The strong C-P bond in phosphonates makes them resistant to chemical hydrolysis and thermal decomposition. Consequently, their environmental distribution is significantly influenced by sorption processes onto solid matrices.

Sorption to Sediments and Minerals:

Long-chain alkyl phosphonates, such as this compound, are expected to exhibit strong adsorption to sediments, soils, and mineral surfaces. This is primarily due to the hydrophobic nature of the long alkyl chains and the interaction of the polar phosphonate group with mineral surfaces. Studies on various phosphonates have shown that they bind strongly to a range of materials including clays, iron oxides, and calcite. The sorption process is influenced by factors such as soil and sediment composition, pH, and the presence of organic matter.

The interaction with mineral surfaces can occur through inner- and outer-sphere adsorption complexes. The specific mechanisms are dependent on the properties of both the phosphonate molecule and the mineral surface. For instance, the phosphonate group can form strong bonds with metal oxides present in minerals.

Interaction with Organic Matter:

Soil and sediment organic matter also play a crucial role in the sorption of hydrophobic organic compounds. The long pentadecyl chains of this compound would lead to a high affinity for partitioning into the organic fraction of soils and sediments. This partitioning behavior reduces its concentration in the aqueous phase, thereby limiting its mobility but potentially increasing its persistence in the solid phase.

A summary of the expected interactions of this compound with environmental matrices is presented in the table below.

| Environmental Matrix | Predominant Interaction Mechanism | Expected Strength of Interaction | Impact on Mobility |

| Sediments | Adsorption via phosphonate group and hydrophobic partitioning of alkyl chains. | Strong | Low |

| Minerals (e.g., clays, oxides) | Surface complexation, electrostatic interactions. | Strong | Low |

| Organic Matter | Hydrophobic partitioning. | Strong | Low |

Influence of Alkyl Chain Length on Environmental Fate and Transport

The length of the alkyl chains in dialkyl phosphonates is a critical determinant of their environmental behavior. The fifteen-carbon chains of this compound confer specific properties that influence its fate and transport.

Sorption and Mobility:

Research has demonstrated a positive correlation between the length of the alkyl chain in phosphonates and their sorption to soil and sediment. Longer alkyl chains increase the hydrophobicity of the molecule, leading to stronger partitioning into organic matter and greater adsorption to mineral surfaces through hydrophobic interactions. Therefore, this compound is expected to be less mobile in the environment compared to its shorter-chain counterparts. This reduced mobility decreases the likelihood of groundwater contamination but may lead to its accumulation in the upper soil layers and sediments.

Biodegradation:

The following table illustrates the general influence of increasing alkyl chain length on the environmental fate of dialkyl phosphonates.

| Property | Influence of Increasing Alkyl Chain Length | Implication for this compound |

| Water Solubility | Decreases | Low water solubility |

| Sorption to Soil/Sediment | Increases | Strong sorption, low mobility |

| Bioavailability | May decrease | Potentially lower bioavailability to microorganisms |

| Persistence | May increase due to lower bioavailability | Potentially high persistence in soil and sediment |

Advanced Remediation Strategies for Phosphonate Contamination

The persistence of some phosphonates in the environment has driven research into effective remediation technologies. Advanced strategies focus on the chemical or biological breakdown of these compounds into less harmful substances.

Development of Catalytic Decomposition Approaches (e.g., using catalytic membranes)

Catalytic decomposition offers a promising avenue for the degradation of persistent organic pollutants like phosphonates. This approach involves the use of catalysts to accelerate the breakdown of the C-P bond or the oxidation of the organic moieties.

Catalytic Membranes:

One innovative approach is the use of catalytic membranes. These membranes can combine the separation of contaminants from water with their simultaneous catalytic degradation. While specific research on the use of catalytic membranes for this compound is not available, studies on other organophosphates have shown the potential of this technology. For example, membranes embedded with catalytic nanoparticles could be designed to promote the hydrolysis or oxidation of the phosphonate. The long alkyl chains of this compound might necessitate the use of catalysts and membrane materials that can effectively interact with hydrophobic compounds.

Potential catalytic systems could include:

Advanced Oxidation Processes (AOPs): Utilizing highly reactive species like hydroxyl radicals generated, for instance, by UV/TiO2 or Fenton-like reactions integrated into a membrane reactor.

Enzyme-Immobilized Membranes: Immobilizing phosphonate-degrading enzymes onto a membrane surface to create a biocatalytic membrane reactor.

Application of Bioremediation Techniques and Engineered Microorganisms for Detoxification

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. While many synthetic phosphonates are resistant to biodegradation, certain microorganisms have been shown to cleave the C-P bond, particularly under phosphorus-limiting conditions.

Natural and Engineered Microorganisms:

A number of bacterial strains have been identified that can utilize phosphonates as a phosphorus source. These microorganisms produce enzymes, such as C-P lyases, that can break the stable carbon-phosphorus bond. nih.gov The long alkyl chains of this compound could potentially be degraded by hydrocarbon-degrading bacteria, making the phosphonate group more accessible to C-P lyase activity.

Genetic engineering offers the potential to enhance the bioremediation of phosphonates. mbl.or.kr Microorganisms can be engineered to:

Overexpress C-P lyase enzymes: Increasing the rate of phosphonate degradation.

Enhance uptake of phosphonates: Improving the bioavailability of the compound to the degradative machinery of the cell.

Broaden substrate specificity: Modifying enzymes to be effective against a wider range of phosphonates.

The application of such engineered microorganisms could be in bioreactors for treating contaminated water or directly in contaminated soils (bioaugmentation).

Advanced Applications in Materials and Biological Systems Research

Functionalization of Surfaces and Interfaces

The structure of Dipentadecyl phosphonate (B1237965), featuring a polar phosphonate head group and two nonpolar 15-carbon alkyl chains, makes it an effective molecule for modifying the surfaces of various materials, particularly metal oxides. The phosphonate group exhibits a strong affinity for and forms stable bonds with surfaces like titanium, aluminum, and zinc oxides. d-nb.infoacademie-sciences.frresearchgate.net

Engineering of Hybrid Organic-Inorganic Materials with Tailored Surface Properties

Dipentadecyl phosphonate can serve as a coupling molecule to create Class-II hybrid organic-inorganic materials, where the organic and inorganic components are linked by strong chemical bonds. academie-sciences.fr In these materials, the phosphonate group chemically bonds to the inorganic substrate (e.g., a metal oxide nanoparticle), while the long pentadecyl chains form an organic layer on the surface. mdpi.comsioc-journal.cn This approach allows for the precise engineering of surface properties by combining the robust nature of the inorganic material with the specific functionalities of the organic layer. researchgate.net

Modifying Wettability, Adhesion, and Corrosion Resistance for Material Science Applications

The two long pentadecyl chains of this compound are highly hydrophobic. When self-assembled monolayers (SAMs) of such long-chain phosphonates are formed on a substrate, they create a dense, nonpolar surface that repels water. This significantly modifies the surface's wettability, changing it from hydrophilic to hydrophobic. Research on aluminum oxide surfaces modified with alkylphosphonic acids has shown that longer alkyl chains lead to higher water contact angles and lower surface energy, indicating greater hydrophobicity. researchgate.net

This induced hydrophobicity is central to improving corrosion resistance. vcycletech.com By creating a barrier that prevents water and corrosive ions from reaching the metal surface, these phosphonate coatings can effectively inhibit corrosion. semanticscholar.org Studies on carbon steel have demonstrated that phosphonate-based inhibitors, particularly when combined with metal cations like Sr2+, can form protective hybrid films that enhance anticorrosion performance. semanticscholar.org The long alkyl chains contribute to the formation of a stable, passivating film. Cathodic inhibitors like phosphonates function by forming calcium phosphonate precipitates at the metal surface, with polymers often used to prevent bulk precipitation. natcoll.com

The table below summarizes findings on how alkylphosphonic acids with varying chain lengths affect the surface properties of aluminum oxide.

| Alkylphosphonic Acid | Number of Carbon Atoms | Water Contact Angle | Surface Energy (mJ/m²) |

| Octylphosphonic acid (OPA) | 8 | < 105° | 25 |

| Decylphosphonic acid (DPA) | 10 | > 115° | 22 |

| Octadecylphosphonic acid (ODPA) | 18 | > 115° | 21 |

Table created from data in a 2006 study on alkylphosphonate modified aluminum oxide surfaces. researchgate.net

Metal Ion Complexation and Separation Science

The dual functionality of long-chain phosphonates is highly valuable in separation science. The phosphonate group acts as a ligand, coordinating with metal ions, while the long alkyl chains ensure solubility in organic solvents, making them suitable for liquid-liquid extraction processes. nih.govsun.ac.za

Ligand Design for Selective Extraction and Recovery of Metal Ions (e.g., rare earth elements, uranium)

Long-chain phosphonates are effective extractants for valuable metals, including rare earth elements (REEs) and uranium, from acidic aqueous solutions. nih.govnih.gov The extraction mechanism involves the phosphonate group chelating the metal ion in the aqueous phase, and the resulting metal-ligand complex is then drawn into an immiscible organic phase due to the hydrophobicity of the long alkyl chains. sun.ac.za

Research has shown that aminobis(phosphonates) with longer alkyl chains can selectively separate uranium and thorium from REEs with high separation factors. nih.govacs.org Similarly, bifunctional amidophosphonate ligands have been successfully used for the solvent extraction of uranium from phosphate (B84403) and sulfate (B86663) solutions. nih.gov The efficiency of these extractions can be optimized by tuning the length and steric hindrance of the alkyl chains on the phosphonate ligand. nih.gov For instance, in one study, increasing the concentration of an impregnated amidophosphonate ligand on mesoporous silica (B1680970) from 0.2 mmol/g to 0.5 mmol/g increased the maximum uranium extraction capacity from 30 mg/g to 54 mg/g. nih.gov

The table below shows the separation factors (SF) for selected metals using aminobis(phosphonate) ligands with varying alkyl chain lengths. A higher SF value indicates better separation.

| Ligand | Metal Pair | Separation Factor (SF) |

| Pentyl aminobis(phosphonate) | Ce/La | 3.81 (±0.86) |

| Hexyl aminobis(phosphonate) | Ce/La | 2.11 (±0.21) |

| Pentyl aminobis(phosphonate) | U/Lu | 9.45 (±1.26) |

| Hexyl aminobis(phosphonate) | U/Lu | 23.79 (±0.24) |

| Pentyl aminobis(phosphonate) | Th/Lu | 44.41 (±6.34) |

Data derived from a 2021 study on aminobis(phosphonates) as precipitating agents. acs.org

Elucidation of Coordination Modes of Long-Chain Phosphonate Ligands with Metal Centers

The phosphonate group (PO₃²⁻) is a versatile ligand that can coordinate to metal centers in various ways. mdpi.com Common coordination modes include monodentate (one oxygen atom binds to the metal), bidentate (two oxygen atoms bind to the same metal), and bridging, where the phosphonate group links two or more metal centers. uoc.gr These diverse binding abilities allow for the formation of a wide range of structures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. researchgate.net

The specific coordination mode depends on factors such as the metal ion, pH, and the steric bulk of the organic groups attached to the phosphorus atom. mdpi.com In the case of this compound, the two large pentadecyl groups would create significant steric hindrance, which could influence the packing of the ligands around a metal center and potentially favor less sterically demanding coordination modes. The interaction is typically based on the coordination of the metal ion with the oxygen atoms of the phosphonate moiety. uoc.gr

Research in Enzyme Inhibition and Biomimetic Systems

Phosphonate-containing molecules are widely studied as enzyme inhibitors because the phosphonate group is a stable mimic of the phosphate group, which is central to the chemistry of many biological substrates. researchgate.neteurekaselect.com The C-P bond in phosphonates is resistant to hydrolysis, unlike the P-O bond in phosphate esters, making them effective and stable isosteric analogues. researchgate.net